molecular formula C12H10O B1208902 Naphthalan

Naphthalan

Cat. No.: B1208902
M. Wt: 170.21 g/mol
InChI Key: OMRSFKWMIDIMKJ-UHFFFAOYSA-N
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Description

Naphthalan, also known as naphthalene, is an organic compound with the chemical formula C10H8. It is a white crystalline solid with a characteristic odor of coal tar. This compound is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. It is commonly found in mothballs and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalan can be synthesized through several methods, including the distillation of coal tar and the catalytic hydrogenation of petroleum. The primary method involves the fractional distillation of coal tar, where this compound is isolated as a fraction .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of petroleum-derived hydrocarbons. This process involves the use of catalysts such as platinum or palladium under high pressure and temperature conditions to convert hydrocarbons into this compound .

Scientific Research Applications

Treatment of Skin Diseases

Naphthalan has been extensively studied for its therapeutic effects on skin conditions, especially psoriasis and psoriatic arthritis. The Naftalan Special Hospital in Croatia utilizes this compound oil for treating these conditions, leveraging its antiproliferative properties. Research indicates that this compound can reduce keratinocyte proliferation and decrease the number of immunocompetent cells in psoriatic lesions, thus alleviating symptoms of the disease .

Table 1: Therapeutic Effects of this compound on Skin Conditions

ConditionApplicationFindings
PsoriasisTopical this compound oilReduces keratinocyte proliferation .
Oral Lichen PlanusNAVS this compoundEffective in immune-mediated oral diseases .
Recurrent Aphthous StomatitisNAVS this compoundShows promise in treatment efficacy .

Cancer Research

This compound's potential as an anticancer agent has been explored through various studies. It has demonstrated selective inhibition of malignant cell proliferation without affecting non-malignant cells. In animal models, this compound has been shown to slow tumor growth and neoangiogenesis in squamous cell carcinoma .

Case Study:
A study involving a mouse model indicated that this compound significantly reduced tumor growth rates by inhibiting angiogenesis, highlighting its potential as a therapeutic agent in oncology .

Industrial Applications

This compound is also used in various industrial applications, including:

  • Solvent Production : As a solvent in chemical synthesis and formulation.
  • Chemical Intermediate : In the production of dyes, resins, and other chemical compounds.

Health Implications

While this compound has beneficial applications, it is essential to recognize its potential health risks associated with exposure:

Toxicity and Health Risks

Naphthalene exposure has been linked to several health issues, including hemolysis and methemoglobinemia, particularly in cases of accidental ingestion (e.g., mothballs). Epidemiological studies have suggested a correlation between naphthalene exposure and increased cancer risk, particularly laryngeal and colorectal cancers .

Table 2: Health Risks Associated with Naphthalene Exposure

Health EffectDescriptionEvidence Source
HemolysisDestruction of red blood cellsCase reports of poisoning .
MethemoglobinemiaElevated levels of methemoglobinClinical cases following ingestion .
Cancer RiskPotential carcinogenic effectsIARC classification as Group 2B .

Mechanism of Action

Naphthalan exerts its effects through various mechanisms:

Comparison with Similar Compounds

    Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.

    Biphenyl: Consists of two benzene rings connected by a single bond.

Uniqueness of Naphthalan: this compound is unique due to its simple structure of two fused benzene rings, making it a versatile precursor for various chemical reactions and industrial applications. Its ease of production and wide range of applications set it apart from other similar compounds .

Q & A

Basic Research Questions

Q. How can the empirical formula of Naphthalan be determined using combustion analysis?

Methodological Answer :

  • Step 1 : Perform controlled combustion of this compound to produce CO₂ and H₂O.
  • Step 2 : Measure the masses of CO₂ and H₂O using gravimetry.
  • Step 3 : Calculate moles of carbon and hydrogen in the original sample (1 mol CO₂ = 1 mol C; 1 mol H₂O = 2 mol H).
  • Step 4 : Combine molar ratios to derive the empirical formula. For example, if 0.5 g of this compound yields 1.71 g CO₂ and 0.28 g H₂O, the C:H ratio would be 10:8, yielding C₁₀H₈ .

Q. What analytical methods are suitable for identifying this compound degradation products in environmental samples?

Methodological Answer :

  • GC-MS : Use gas chromatography coupled with mass spectrometry to separate and identify volatile organic degradation products (e.g., methylnaphthalenes) .
  • HPLC-UV/Vis : Apply reverse-phase chromatography with UV detection for polar metabolites.
  • Validation : Compare retention times and spectral data against reference standards. Include quality controls (blanks, spikes) to minimize false positives .

Advanced Research Questions

Q. How can contradictions in reported toxicity thresholds of this compound across studies be systematically resolved?

Methodological Answer :

  • Step 1 : Conduct a meta-analysis of existing data (e.g., LC₅₀ values), categorizing by exposure route (inhalation, oral), species (humans, rodents), and experimental duration.
  • Step 2 : Apply sensitivity analysis to identify variables (e.g., dosing protocols, purity of compounds) contributing to discrepancies.
  • Step 3 : Validate findings using in vitro models (e.g., human lung epithelial cells) under standardized OECD guidelines. Reference inclusion criteria from toxicological profiles (Table B-1 in ) to ensure comparability.

Q. What computational approaches are effective for modeling the environmental transport and partitioning of this compound?

Methodological Answer :

  • Fugacity Modeling : Use level III fugacity models to predict distribution in air, water, soil, and sediment. Input parameters include log Kow (octanol-water partition coefficient) and vapor pressure .
  • QSPR (Quantitative Structure-Property Relationship) : Train machine learning models on physicochemical properties (e.g., solubility, Henry’s law constant) to estimate bioaccumulation potential. Validate with field monitoring data from contaminated sites .

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanisms of toxicity?

Methodological Answer :

  • Experimental Design : Expose model organisms (e.g., zebrafish) to subchronic this compound doses. Collect tissues for RNA sequencing (transcriptomics) and LC-MS-based metabolomics.
  • Data Integration : Use bioinformatics pipelines (e.g., MetaboAnalyst, IPA) to map dysregulated genes (e.g., CYP450 enzymes) onto metabolic pathways (e.g., oxidative stress, lipid metabolism). Cross-reference with ATSDR’s mechanistic studies on naphthalene-induced carcinogenicity .

Q. Methodological Considerations for Data Contradictions

Q. How should researchers address variability in this compound’s pharmacokinetic data between in vitro and in vivo systems?

Methodological Answer :

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate species-specific parameters (e.g., hepatic clearance rates, tissue-blood partition coefficients) to reconcile differences. Validate with radiolabeled tracer studies in rodents .
  • Uncertainty Quantification : Apply Monte Carlo simulations to assess the impact of parameter variability on model predictions .

Q. Experimental Design Best Practices

Q. What protocols ensure reproducibility in this compound toxicity assays?

Methodological Answer :

  • Standardization : Adhere to OECD Test No. 423 (acute oral toxicity) or 412 (subacute inhalation toxicity) for dosing and endpoint measurements.
  • Compound Characterization : Report purity (>98%), solvent (e.g., corn oil vs. DMSO), and storage conditions (e.g., −20°C in amber vials) to minimize batch variability .
  • Blinding : Use double-blind protocols for histological assessments to reduce observer bias .

Properties

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene

InChI

InChI=1S/C12H10O/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2

InChI Key

OMRSFKWMIDIMKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)CO1

Synonyms

naphthalan
naphthalanic oil

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1-L 3-neck flask equipped with an overhead stirrer, a condenser, and a thermocouple was charged with (8-hydroxymethyl-naphthalen-1-yl)-methanol (33.0 g, 0.175 mol), concentrated phosphoric acid (225 mL), and water (5 mL). The reaction mixture was stirred at 140° C. for 3 h, cooled to room temperature, diluted with CH2Cl2 (800 mL) and transferred to a 2-L separatory funnel. After washing the organic layer with water and saturated NaHCO3 it was dried over MgSO4 and evaporated to yield 1H,3H-Benzo[de]isochromene as a solid.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

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